2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 921581-31-9
Cat. No.: VC4647689
Molecular Formula: C21H20F3N5O2S
Molecular Weight: 463.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921581-31-9 |
|---|---|
| Molecular Formula | C21H20F3N5O2S |
| Molecular Weight | 463.48 |
| IUPAC Name | 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H20F3N5O2S/c1-2-31-17-8-6-16(7-9-17)28-10-11-29-19(28)26-27-20(29)32-13-18(30)25-15-5-3-4-14(12-15)21(22,23)24/h3-9,12H,2,10-11,13H2,1H3,(H,25,30) |
| Standard InChI Key | MJOCGCXKJZQKTG-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural Features
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Imidazo[2,1-c]124triazole Core: This scaffold is known for its diverse biological activities, including anticancer and antimicrobial effects.
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4-Ethoxyphenyl Group: This substituent can enhance solubility and influence biological activity through interactions with enzymes or receptors.
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Sulfanyl Linkage: Provides a site for potential chemical modifications and interactions within biological systems.
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Trifluoromethylphenyl Group: Electron-withdrawing groups like trifluoromethyl can modulate the compound's pharmacokinetic properties and biological efficacy.
Synthesis and Preparation
The synthesis of compounds with similar structures typically involves a stepwise approach starting from readily available precursors. The process includes cyclization reactions to form the imidazo[2,1-c] triazole core, followed by functional group modifications. Industrial production may utilize continuous flow techniques to enhance scalability and purity.
Anticancer Activity
Compounds with imidazo[2,1-c] triazole structures have shown promising anticancer activity. For example, related compounds have demonstrated efficacy against various cancer cell lines, such as HepG2 liver cancer cells.
| Compound Type | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Imidazo[2,1-c] triazole Derivative | HepG2 | 13.004 |
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, with effective inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli at low concentrations.
| Compound Type | Pathogen | MIC Value |
|---|---|---|
| Imidazo[2,1-c] triazole Derivative | S. aureus, E. coli | Varies (Low MIC) |
Research Findings and Future Directions
While specific research findings on 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c] triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide are not available, related compounds suggest potential therapeutic applications. Further studies should focus on in vitro and in vivo evaluations to elucidate its biological activity and pharmacokinetic profile.
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